1-[3-(Tert-butoxy)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Tert-butoxy)propyl]piperazine is a chemical compound with the molecular formula C11H24N2O. It is a piperazine derivative, characterized by the presence of a tert-butoxy group attached to a propyl chain, which is further connected to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tert-butoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(tert-butoxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Tert-butoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohol or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-[3-(Tert-butoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 1-[3-(Tert-butoxy)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-(3-Butoxypropyl)piperazine: Similar structure but with a butoxy group instead of a tert-butoxy group.
1-(3-Methoxypropyl)piperazine: Contains a methoxy group instead of a tert-butoxy group.
1-(3-Ethoxypropyl)piperazine: Features an ethoxy group instead of a tert-butoxy group.
Uniqueness: 1-[3-(Tert-butoxy)propyl]piperazine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and may enhance its stability and lipophilicity compared to its analogs .
Biological Activity
1-[3-(Tert-butoxy)propyl]piperazine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Overview of the Compound
This compound is a piperazine derivative characterized by the presence of a tert-butoxy group. Its chemical structure can influence its interactions with biological systems, particularly in terms of receptor binding and enzyme modulation.
Target Receptors
The compound is known to interact with several nuclear receptors, similar to other piperazine derivatives. Notably, it may activate:
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : This receptor plays a crucial role in lipid metabolism and glucose homeostasis.
- Estrogen Receptors : There is evidence suggesting that related compounds can enhance estrogen receptor β activity, which may have implications for hormone-related therapies.
Biochemical Pathways
This compound is involved in various biochemical pathways:
- β-Alanine Pathway : The compound interacts with enzymes such as aspartate decarboxylase and β-alanine-pyruvate aminotransferase, which are critical for amino acid metabolism.
- Metabolic Effects : Studies indicate that the compound may modulate metabolic processes, potentially influencing adipose tissue differentiation and bone metabolism.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant activity:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 μM.
- Gram-negative Bacteria : Exhibits moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance, modifications to the piperazine structure have been shown to enhance cytotoxicity against pancreatic cancer cells, suggesting potential applications in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is volatile and begins to decompose thermally at temperatures above 125°C, which can affect its stability and efficacy in biological systems.
Dosage Effects in Animal Models
Animal studies have revealed that the biological effects of the compound are dosage-dependent. Lower doses may promote beneficial metabolic changes, while higher doses could lead to toxicity. For example:
- Low Doses : Enhanced metabolic functions observed.
- High Doses : Significant adverse effects on metabolic pathways were noted, indicating a narrow therapeutic window.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15.625 - 62.5 μM | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | Moderate Activity | Specific MIC not detailed |
Cytotoxicity | Pancreatic Cancer Cell Lines | Enhanced with modifications | Potential for cancer therapy |
Metabolic Regulation | Adipose Tissue | Varies by dosage | Beneficial effects at lower doses |
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]propyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2,3)14-10-4-7-13-8-5-12-6-9-13/h12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIYLJCIJRNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.